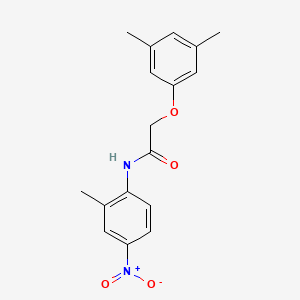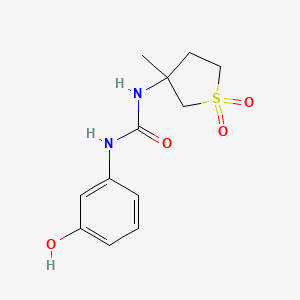![molecular formula C18H17BrClN3O4 B3930379 2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B3930379.png)
2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone
Overview
Description
2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a bromophenoxy group, a chloronitrophenyl group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent.
Synthesis of the chloronitrophenyl piperazine: This involves the reaction of 2-chloro-4-nitroaniline with piperazine under suitable conditions.
Coupling of intermediates: The final step involves coupling the bromophenoxy intermediate with the chloronitrophenyl piperazine under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Products may include oxidized derivatives of the phenyl or piperazine rings.
Reduction: The primary product of nitro group reduction would be the corresponding amine.
Substitution: Substituted derivatives where halogen atoms are replaced by other functional groups.
Scientific Research Applications
2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-(4-Bromophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- 2-(4-Chlorophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(4-Bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O4/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYPMNXRYLCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B3930310.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)
![1-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B3930327.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3930330.png)

![3-bromo-4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3930356.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3930367.png)
![N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide](/img/structure/B3930374.png)
![7-benzoyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930375.png)
![5-ethyl-4-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3930382.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3930388.png)
![N-[2-(4-chlorophenyl)sulfanylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3930391.png)
![1-[2-(4-Nitrophenyl)-1,3-oxazinan-3-yl]ethanone](/img/structure/B3930393.png)
